
2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C13H19N. It is a pyrrolidine derivative, which is a five-membered nitrogen-containing heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride typically involves the reaction of 4-methylbenzaldehyde with ethylamine to form an imine intermediate. This intermediate then undergoes cyclization to form the pyrrolidine ring. The final product is obtained by hydrochloride salt formation .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of various fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-ethyl-3-(4-methylphenyl)pyrrolidine: This compound is similar but lacks the hydrochloride salt form.
4-methylphenylpyrrolidine: Another related compound with a different substitution pattern on the pyrrolidine ring.
Uniqueness
2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C13H20ClN |
|---|---|
Peso molecular |
225.76 g/mol |
Nombre IUPAC |
2-ethyl-3-(4-methylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-3-13-12(8-9-14-13)11-6-4-10(2)5-7-11;/h4-7,12-14H,3,8-9H2,1-2H3;1H |
Clave InChI |
DMQUTGVSHWUANP-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(CCN1)C2=CC=C(C=C2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


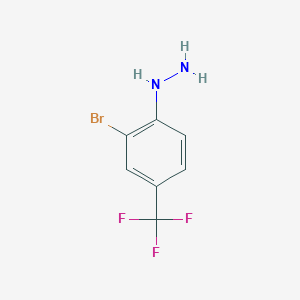
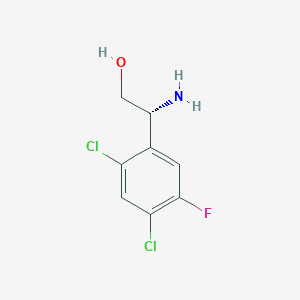
![tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate](/img/structure/B13582639.png)

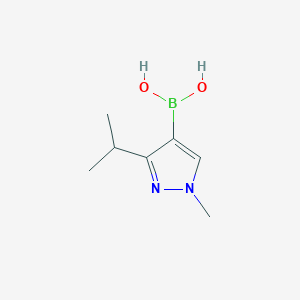
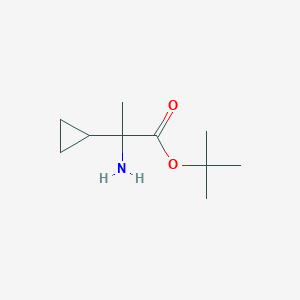
![5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one hydrochloride](/img/structure/B13582665.png)
![3-(5-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13582673.png)
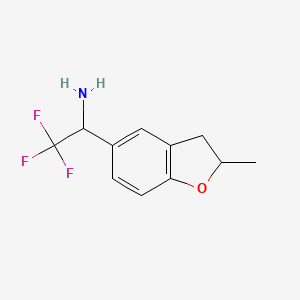
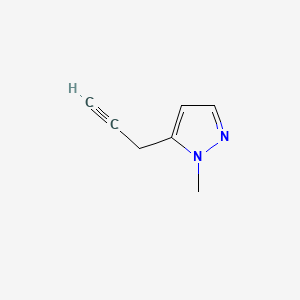

![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B13582698.png)
![4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B13582705.png)
![1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanaminedihydrochloride](/img/structure/B13582706.png)
